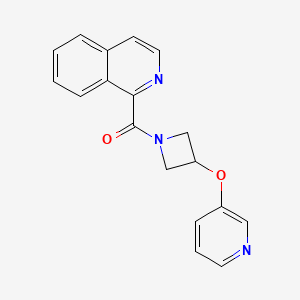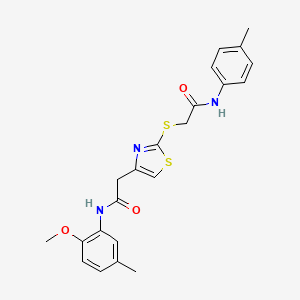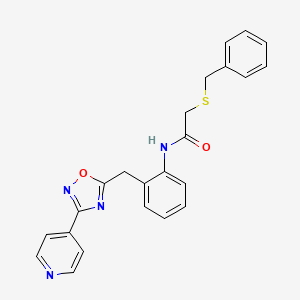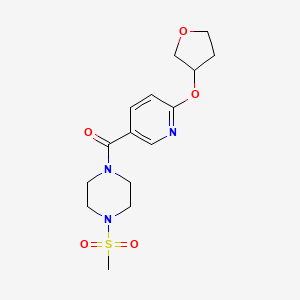
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tautomeric Behavior and Molecular Structure
Purine derivatives exhibit interesting tautomeric behaviors, which have significant implications for their reactivity and interaction with biological molecules. For example, studies on dihydropurine derivatives have shown how tautomerism affects hydrogen bonding and molecular structure, highlighting their potential in designing molecules with specific biochemical interactions (Beagley et al., 1995).
Intermolecular Interactions
Antipyrine-like derivatives, including those with halogens and benzoamide groups, demonstrate a variety of intermolecular interactions. These include hydrogen bonds and π-interactions, which are crucial for the stability and biological activity of drug molecules (Saeed et al., 2020).
Polymer Synthesis
Compounds with complex aromatic structures, such as the one , are often used as monomers or intermediates in polymer synthesis. Studies have shown how aromatic polyamides with specific substituents can be synthesized, leading to materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Antimicrobial and Docking Studies
Derivatives of purine and similar heterocyclic compounds have been explored for their antimicrobial properties. Synthesis and docking studies can reveal how these compounds interact with bacterial enzymes or proteins, offering insights into new antimicrobial agents (Talupur et al., 2021).
Electrochromic Properties
Novel aromatic polyamides incorporating purine derivatives or related structures can exhibit unique electrochromic properties, useful in developing smart materials and displays. These compounds can undergo reversible color changes under electrical stimulation, highlighting their potential in electronic applications (Chang & Liou, 2008).
Enzyme Inhibition
Some purine derivatives are studied for their potential as enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. These compounds can inhibit enzymes like adenosine deaminase, which is involved in purine metabolism, indicating their potential in treating disorders related to nucleotide imbalance (Shah et al., 1965).
特性
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLJRKCEHZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)
![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)




![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)
